molecular formula C4H8NaO2 B1264670 Sodium isobutyrate CAS No. 996-30-5

Sodium isobutyrate

Cat. No.: B1264670
CAS No.: 996-30-5
M. Wt: 111.09 g/mol
InChI Key: CVBUNHURBRMLHC-UHFFFAOYSA-N
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Description

Sodium isobutyrate, also known as sodium 2-methylpropanoate, is the sodium salt of isobutyric acid. It is a white, crystalline solid that is highly soluble in water. This compound is commonly used in various chemical and biological applications due to its unique properties.

Scientific Research Applications

Sodium isobutyrate has a wide range of applications in scientific research:

Future Directions

The current outlook for the Sodium isobutyrate market is positive and it is expected to witness significant growth in the coming years . The increasing demand for this compound in the food and beverage industry, particularly for the production of processed and convenience foods, is one of the key factors driving the market growth . Furthermore, the expanding cosmetic and personal care industry is anticipated to create lucrative opportunities for the this compound market .

Mechanism of Action

Target of Action

Sodium isobutyrate, also known as isobutyric acid, primarily targets histone deacetylases (HDACs) . These enzymes are involved in the removal of acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Its specific targets include HDAC1, HDAC2, and HDAC3 .

Mode of Action

This compound acts as a histone deacetylase inhibitor . By inhibiting the action of HDACs, it prevents the removal of acetyl groups from histones. This results in a more relaxed DNA configuration, thereby influencing gene expression . It plays a predominant role in the epigenetic regulation of gene expression and cell function .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has a potent regulatory effect on gene expression, which is related to its role as a histone deacetylase inhibitor . It also impacts the expression of genes related to inflammatory response and reinforcement of the epithelial defense barrier . Furthermore, it influences the expression of genes related to epigenetic modifications .

Pharmacokinetics

It is known that butyrate, a bacterial metabolite synthesized in the gut, can enter the portal vein and interact with various organs . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability need further investigation.

Result of Action

The action of this compound leads to a twofold increase in the acetylation level of histone H4 at lysine 8 . This modification of histone acetylation levels can influence the expression of various genes, thereby impacting cellular functions . It showed no effect on the acetylation of histone h3 at lys9 .

Biochemical Analysis

Biochemical Properties

Sodium isobutyrate plays a significant role in biochemical reactions, particularly as a histone deacetylase (HDAC) inhibitor. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound inhibits class I HDACs, including HDAC1, HDAC2, and HDAC3 . This inhibition leads to increased acetylation of histones, resulting in changes in gene expression. This compound also interacts with cyclic AMP (cAMP) pathways, increasing intracellular levels of cAMP and affecting cellular signaling .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, this compound induces reversible changes in morphology, growth rate, and enzyme activities . It has been shown to inhibit cell proliferation, induce differentiation, and alter gene expression patterns. This compound also exhibits neuroprotective effects in models of ischemic stroke by reducing inflammation and oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an HDAC inhibitor. By inhibiting HDACs, this compound increases histone acetylation, leading to a more relaxed chromatin structure and enhanced gene transcription . This compound also affects the expression of specific genes involved in cell cycle regulation, apoptosis, and differentiation. Additionally, this compound modulates the activity of various signaling pathways, including the cAMP pathway, which further influences cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular behavior, which are important considerations for in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reducing inflammation and protecting against neurodegeneration . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity and gastrointestinal disturbances . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to short-chain fatty acids (SCFAs). It is metabolized in the gut by microbial fermentation of dietary fibers, producing SCFAs such as acetate, propionate, and butyrate . These SCFAs play essential roles in maintaining gut health, regulating glucose and lipid metabolism, and modulating immune responses. This compound also influences metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes via active transport mechanisms, including sodium-dependent transporters . Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be targeted to different cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium isobutyrate can be synthesized through the neutralization of isobutyric acid with sodium hydroxide. The reaction is straightforward and involves the following steps:

  • Dissolve isobutyric acid in water.
  • Slowly add sodium hydroxide solution to the acid solution while stirring.
  • Continue stirring until the reaction is complete, and the solution becomes neutral.
  • Evaporate the water to obtain crystalline this compound.

Industrial Production Methods: Industrially, this compound is produced by the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene. The oxidation process involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Sodium isobutyrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form higher carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or aldehydes.

    Substitution: this compound can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, amines, acid chlorides.

Major Products:

    Oxidation: Higher carboxylic acids, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Esters, amides.

Comparison with Similar Compounds

Sodium isobutyrate’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.

Properties

{ "Design of the Synthesis Pathway":[ "The synthesis pathway for Sodium isobutyrate involves the esterification of isobutyric acid with sodium hydroxide.", "The reaction takes place in a solvent, typically ethanol or methanol.", "The resulting product is then purified through crystallization or distillation." ], "Starting Materials":[ "Isobutyric acid", "Sodium hydroxide", "Ethanol or methanol" ], "Reaction":[ "Step 1: Dissolve sodium hydroxide in ethanol or methanol to create a sodium hydroxide solution.", "Step 2: Add isobutyric acid to the sodium hydroxide solution and stir to mix.", "Step 3: Heat the mixture to reflux for several hours to allow for the esterification reaction to occur.", "Step 4: Cool the mixture and add water to the solution to hydrolyze any unreacted isobutyric acid.", "Step 5: Filter the solution to remove any solids.", "Step 6: Concentrate the solution through distillation or evaporation to obtain Sodium isobutyrate.", "Step 7: Purify the product through crystallization or distillation." ] }

CAS No.

996-30-5

Molecular Formula

C4H8NaO2

Molecular Weight

111.09 g/mol

IUPAC Name

sodium;2-methylpropanoate

InChI

InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);

InChI Key

CVBUNHURBRMLHC-UHFFFAOYSA-N

SMILES

CC(C)C(=O)[O-].[Na+]

Canonical SMILES

CC(C)C(=O)O.[Na]

996-30-5

Related CAS

79-31-2 (Parent)

Synonyms

2-methpropanoic acid
ammonium isobutyrate
isobutyric acid
isobutyric acid, ammonium salt
isobutyric acid, calcium salt
isobutyric acid, hemiammoniate
isobutyric acid, nickel salt
isobutyric acid, potassium salt
isobutyric acid, sodium salt
isobutyric acid, sodium salt, 11C-labeled
isobutyric acid, sodium salt, 14C-labeled
sodium isobutyrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Sodium Isobutyrate?

A1: this compound, also known as sodium 2-methylpropanoate, is the sodium salt of isobutyric acid. Its molecular formula is C4H7NaO2 and its molecular weight is 110.09 g/mol. While spectroscopic data isn't explicitly provided in the provided abstracts, techniques like NMR and IR spectroscopy can be used to elucidate its structural features.

Q2: How does this compound impact the growth of certain microorganisms?

A: Research has shown that this compound is essential for the growth of certain anaerobic bacteria, such as Treponema microdentium, found in the oral cavity []. These bacteria require isobutyrate as a growth factor, alongside polyamines and a specific oxidation-reduction potential. This dependency arises from their inability to synthesize isobutyrate independently.

Q3: How is this compound involved in the biosynthesis of tylosin and fatty acids?

A: Studies using labelled this compound [(CD3)2-CHCOONa] in Streptomyces fradiae cultures revealed its role as a precursor to n-butyrate in the biosynthesis of tylosin and fatty acids []. The incorporated isobutyrate was found to be transformed into butyrate, ultimately contributing to the synthesis of even, straight-chain fatty acids.

Q4: What are the physical properties of this compound and other alkali-metal carboxylates at high temperatures?

A: Molten alkali-metal carboxylates, including this compound, exhibit interesting thermodynamic and transport properties []. this compound, specifically, transitions into a liquid crystal around 250 °C and becomes fully isotropic at 324 °C []. These transitions are accompanied by sharp changes in viscosity and ionic conductivity, making these materials intriguing for further study.

Q5: What are the potential applications of this compound in animal feed?

A: Research suggests that supplementing animal feed with this compound can positively influence animal growth and nutrient utilization. For instance, supplementing sheep feed with this compound led to increased body weight gain, improved feed conversion ratios, and higher dry matter intake []. Similarly, in cattle fed with urea-treated wheat straw, this compound supplementation enhanced crude protein digestibility, indicating improved nitrogen utilization [].

Q6: How is this compound analyzed in biological samples?

A: A rapid micro-method for measuring plasma volatile fatty acids, including this compound, has been developed []. This method involves ethanolic extraction of volatile fatty acids from plasma, followed by gas-liquid chromatography (GLC) analysis for quantification.

Q7: What are the phase behaviors observed in binary mixtures containing this compound?

A: The phase diagram of a binary mixture containing this compound and Sodium Butyrate has been investigated []. This system exhibits one eutectic and one metatectic phase equilibrium. Understanding such phase behavior is crucial for predicting the properties and potential applications of these mixtures.

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